N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at the N4 position and a propyl group at the N6 position. Its structure includes a fused pyrazole-pyrimidine core, which confers rigidity and enables interactions with biological targets. Key spectroscopic data (e.g., ¹H NMR and ¹³C NMR) for related compounds suggest distinct electronic environments influenced by substituents, as evidenced by chemical shifts in aromatic and amine regions .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H2,22,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKFTVAXVFQORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Chlorination and Amination Strategy
Synthesis of 4,6-Dichloro-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine
The foundational intermediate for this route is 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 5 in). Chlorination of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (Compound 4 ) is achieved using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux (110°C, 6–8 hours). The dichloro derivative serves as a versatile scaffold for subsequent substitutions.
Stepwise Amination at N4 and N6 Positions
N4 Substitution with 4-Chloroaniline
Stirring the dichloro intermediate with 4-chloroaniline in anhydrous dichloromethane (DCM) at room temperature for 12 hours yields 4-chloro-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Compound 6 in). Excess triethylamine (TEA) is used to scavenge HCl, with yields ranging from 75–85%.
N6 Substitution with Propylamine
The remaining chloro group at position 6 is displaced by refluxing the monochloro intermediate with propylamine in ethanol (80°C, 8 hours). This step affords the target compound in 70–78% yield after recrystallization from methanol.
Key Data:
Hydrazine-Mediated Cyclocondensation
Preparation of 4-Hydrazinyl Intermediate
Hydrazinolysis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate in ethanol (reflux, 6 hours) generates 4-hydrazinyl-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 10 in). This intermediate enables selective functionalization via Schiff base formation.
Condensation with Propionaldehyde
Reacting the hydrazinyl derivative with propionaldehyde in glacial acetic acid (reflux, 12 hours) produces a hydrazone, which is subsequently reduced using sodium borohydride (NaBH4) to yield the propylamine-substituted product. This method achieves 65–70% yield but requires rigorous purification to remove byproducts.
Analytical Validation:
One-Pot Multi-Component Synthesis
Four-Component Reaction Pathway
An efficient one-pot strategy involves condensing phenylhydrazine , methylenemalononitrile , 4-chlorobenzaldehyde , and propylamine in methanol under basic conditions (K2CO3, 60°C, 24 hours). This method bypasses intermediate isolation, achieving 60–65% yield.
Reaction Optimization:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Amination | 78 | 98 | High regioselectivity, scalable | Lengthy (2–3 days) |
| Hydrazine Route | 70 | 95 | Versatile for N6 modification | Byproduct formation |
| One-Pot Synthesis | 65 | 90 | Time-efficient, fewer steps | Lower yield, solvent sensitivity |
Mechanistic Insights and Regiochemical Control
The electronic nature of the pyrazolo[3,4-d]pyrimidine core dictates substitution patterns. The C4 position is more electrophilic due to adjacency to the electron-withdrawing pyrimidine nitrogen, facilitating nucleophilic attack by 4-chloroaniline. Subsequent substitution at C6 occurs under milder conditions due to reduced steric hindrance. Computational studies (DFT) confirm that the N4–Cl bond is more polarized than N6–Cl, rationalizing the stepwise reactivity.
Industrial-Scale Considerations
For bulk synthesis, the sequential amination method is preferred due to reproducibility. Key parameters include:
Chemical Reactions Analysis
N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Biological Activities
1. Cancer Treatment
The compound exhibits strong inhibitory effects on specific protein kinases that are crucial for cancer cell proliferation. It primarily targets the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The mechanism of action involves binding to the active site of these kinases, leading to:
- Inhibition of kinase activity : This results in cell cycle arrest and apoptosis in cancer cells.
- Molecular docking studies : Simulations show favorable interactions with cyclin-dependent kinase 2 (CDK2), confirming its potential as a therapeutic agent against cancers driven by aberrant kinase activity.
2. Antibacterial and Antiparasitic Activities
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines, including the target compound, possess antibacterial and antiparasitic properties. These derivatives have been synthesized and evaluated for their efficacy against various bacterial strains and parasitic infections .
Synthesis Pathways
The synthesis of N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves several steps:
- Formation of the pyrazolo[3,4-d]pyrimidine core : This is achieved through condensation reactions involving appropriate hydrazines and carbonyl compounds.
- Substitution reactions : The introduction of the chlorophenyl and propyl groups occurs via electrophilic aromatic substitution techniques.
- Purification and characterization : The final product is purified using chromatography and characterized through spectroscopic methods such as NMR and mass spectrometry.
Case Studies
Several case studies have documented the effectiveness of this compound in inhibiting cancer cell lines:
- Study on Glioblastoma : A derivative exhibited potent inhibitory effects against glioblastoma stem cells while showing reduced cytotoxicity towards non-cancerous cells. This selectivity highlights its potential as a targeted therapy .
- Kinase Inhibition Profile : A comprehensive screening against 139 purified kinases revealed low micromolar activity against key oncogenic pathways involved in glioma malignancy. The findings suggest that this compound could be developed into a novel therapeutic agent for treating aggressive brain tumors .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, such as CDK2. It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the kinase active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, highlighting variations in substituents and physicochemical properties:
Key Observations:
Substituent Effects on Solubility :
- The 4-ethoxyphenyl analog (C21H23N6O) exhibits improved solubility compared to the 4-chlorophenyl derivative, attributed to the polar ethoxy group .
- The 3-chloro-4-methylphenyl derivative (C15H17ClN6) has low aqueous solubility (0.5 µg/mL), likely due to hydrophobicity from the methyl group .
Bulky isopropyl groups in the bis-isopropyl analog (C17H22N6) introduce steric hindrance, which may reduce binding affinity but improve metabolic stability .
Spectroscopic Trends :
- In the 4-chlorophenyl derivative, the H-6 proton resonates at 8.27 ppm, while NH protons appear between 8.80–12.90 ppm, reflecting strong deshielding from the pyrimidine core and hydrogen bonding .
- Substitution with electron-withdrawing groups (e.g., Cl, F) shifts aromatic protons upfield compared to electron-donating groups (e.g., OCH3) .
Biological Activity
N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C20H19ClN6 and a molecular weight of approximately 378.9 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl group and a propyl substituent, which contribute to its unique biological interactions.
This compound primarily functions as an inhibitor of protein kinases , which are pivotal in regulating cell proliferation and survival. The compound exhibits significant inhibitory activity against several key kinases involved in cancer progression:
- Epidermal Growth Factor Receptor (EGFR) : The compound's derivatives have shown effectiveness in inhibiting EGFR, a critical target in various cancers.
- Cyclin-dependent Kinase 2 (CDK2) : Molecular docking studies indicate that this compound binds favorably to CDK2's active site, leading to cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT116 (Colorectal) | 22.7 | High |
| HepG2 (Liver) | 35.0 | Moderate |
| MCF-7 (Breast) | 40.75 | High |
These values indicate that the compound exhibits potent antiproliferative activity while maintaining selectivity towards cancer cells over normal cells .
Case Studies
- Colorectal Carcinoma Study : The compound demonstrated significant cytotoxicity against HCT116 cells with an IC50 value of approximately 22.7 µM. The mechanism was attributed to its ability to induce apoptosis via kinase inhibition .
- Breast Cancer Research : In studies involving MCF-7 cells, the compound showed an IC50 of 40.75 µM, suggesting potential for therapeutic use in breast cancer treatment. The selectivity index indicates minimal toxicity towards non-cancerous WI38 cells .
Structure-Activity Relationships
The unique combination of substituents in this compound enhances its binding affinity for target kinases while minimizing off-target effects. Comparative analysis with similar compounds highlights the importance of the chlorophenyl group for hydrophobic interactions within enzyme active sites:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N4-(3-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Similar pyrazolo structure; different halogen substitution | EGFR inhibition |
| N-(phenyl)-N'-(propyl)-pyrazolo[3,4-d]pyrimidin-4,6-diamines | Variation in alkyl groups | Potential anticancer activity |
This table illustrates how modifications in substituents can lead to variations in biological activity and selectivity against specific kinases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. To improve yields, consider microwave-assisted synthesis (reduces reaction time by ~30%) or continuous flow chemistry (enhances reproducibility) . Green chemistry principles, such as using biodegradable solvents (e.g., cyclopentyl methyl ether) or catalyst recycling, can minimize waste . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validation by HPLC (C18 column, UV detection at 254 nm) ensures >95% purity .
Q. How can the molecular structure and stereochemistry of this compound be confirmed?
- Methodological Answer : Use X-ray crystallography to resolve the 3D conformation of the pyrazolo[3,4-d]pyrimidine core and substituent orientations . Complement with NMR spectroscopy:
- ¹H NMR : Analyze aromatic protons (δ 7.2–8.5 ppm) and propyl chain protons (δ 0.9–1.6 ppm).
- ¹³C NMR : Confirm carbonyl (δ ~160 ppm) and chlorophenyl carbons (δ ~125–140 ppm) .
- For dynamic stereochemical analysis, employ variable-temperature NMR or circular dichroism (CD) spectroscopy if chirality is suspected .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits. For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations via nonlinear regression . Include positive controls (e.g., imatinib for kinases) and validate results with dose-response curves (three independent replicates) .
Advanced Research Questions
Q. How can contradictory data on kinase inhibition potency across studies be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:
- Use consistent ATP levels (1 mM for competitive inhibitors).
- Validate target engagement via cellular thermal shift assays (CETSA) .
- Perform molecular docking (AutoDock Vina) to compare binding poses with known inhibitors (e.g., staurosporine) and identify key residues (e.g., hinge region interactions) .
Q. What strategies enhance selectivity for specific kinase isoforms (e.g., CDK2 vs. CDK4)?
- Methodological Answer :
- Structural Optimization : Introduce bulky substituents (e.g., tert-butyl) at N6 to exploit hydrophobic pockets in CDK2’s ATP-binding site .
- Proteome-wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and adjust substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .
- Molecular Dynamics Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) to prioritize derivatives with sustained interactions .
Q. How can computational methods accelerate the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition (e.g., avoid methylenedioxy groups) .
- QSAR Modeling : Train models on pyrazolo[3,4-d]pyrimidine datasets (IC₅₀ vs. descriptors like polar surface area) to prioritize synthetic targets .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for proposed derivatives (ΔΔG < 1 kcal/mol indicates viability) .
Q. What experimental designs address variability in anticancer activity across cell lines?
- Methodological Answer :
- Factorial Design : Test combinations of substituents (e.g., propyl vs. butyl at N6) and cell lines (e.g., p53-wildtype vs. mutant) to identify structure-activity trends .
- Transcriptomics : Profile responsive vs. resistant cells via RNA-seq to link activity to pathways (e.g., apoptosis genes like BAX) .
- Mechanistic Validation : Use siRNA knockdown of suspected targets (e.g., CDK2) to confirm on-mechanism activity .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Solubility Optimization : Use PEGylated formulations or co-solvents (e.g., DMSO/Cremophor EL) to enhance bioavailability .
- Metabolite Identification : Perform LC-MS/MS on plasma samples to detect inactive metabolites (e.g., hydroxylation at propyl chain) .
- Pharmacodynamic Markers : Measure target modulation in tumors (e.g., phospho-Rb levels for CDK inhibitors) to confirm engagement .
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodological Answer :
- Bootstrap Analysis : Resample IC₅₀ data (n=3) to calculate 95% confidence intervals .
- Grubbs’ Test : Identify and exclude outliers (α=0.05) in replicate experiments .
- Mann-Whitney U Test : Compare median IC₅₀ values across cell lines to assess significance (p<0.05) .
Methodological Resources
- Synthesis Optimization : Microwave reactors (CEM Discover) for rapid screening .
- Data Analysis : GraphPad Prism for dose-response curves; PyMOL for docking visualization .
- Computational Tools : Schrödinger Suite for FEP; SwissADME for ADMET .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
